molecular formula C22H22N4O4 B15102518 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B15102518
M. Wt: 406.4 g/mol
InChI Key: YSYBUQHENWJOQU-UHFFFAOYSA-N
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Description

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a triazolopyridine moiety, and a propanamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine carboxaldehyde.

    Coupling of the Chromen-2-one and Triazolopyridine Units: The chromen-2-one and triazolopyridine units can be coupled through a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with a halogenated triazolopyridine compound.

    Formation of the Propanamide Group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as changes in gene expression, protein function, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide can be compared with other similar compounds, such as:

    3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid: This compound shares the chromen-2-one core but lacks the triazolopyridine moiety and the propanamide group.

    7-methylcoumarin: This compound has a similar chromen-2-one structure but differs in the substitution pattern and the absence of the triazolopyridine and propanamide groups.

    3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate: This compound has a similar chromen-2-one core but features different substituents and lacks the triazolopyridine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C22H22N4O4/c1-13-15-7-9-17(29-3)14(2)21(15)30-22(28)16(13)8-10-20(27)23-12-19-25-24-18-6-4-5-11-26(18)19/h4-7,9,11H,8,10,12H2,1-3H3,(H,23,27)

InChI Key

YSYBUQHENWJOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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